molecular formula C14H19N B13272122 N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

Cat. No.: B13272122
M. Wt: 201.31 g/mol
InChI Key: NJYPBODUPWWGFW-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is an organic compound characterized by a cyclohexene ring attached to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 3-methylaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the cyclohex-3-en-1-ylmethylamine is reacted with 3-methylaniline in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline is unique due to its specific structural features, such as the presence of both a cyclohexene ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-methylaniline

InChI

InChI=1S/C14H19N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-3,5-6,9-10,13,15H,4,7-8,11H2,1H3

InChI Key

NJYPBODUPWWGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC2CCC=CC2

Origin of Product

United States

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